molecular formula C19H18N2O2 B2549379 (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one CAS No. 831206-02-1

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one

Katalognummer: B2549379
CAS-Nummer: 831206-02-1
Molekulargewicht: 306.365
InChI-Schlüssel: YDBIMBPDBREXDE-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a compound that belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities. These derivatives are known for their potential as therapeutic agents, particularly in oncology and other medical fields. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate precursors under controlled conditions. For instance, one method involves the thermal decomposition of pyrrole-2,3-dione derivatives to form reactive intermediates that subsequently react with ethoxy-substituted styryl groups. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the structural integrity and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.1 to 9.8 µM, which is comparable to established chemotherapeutic agents like sorafenib .

Mechanism of Action:
The compound's anticancer effects are attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, it has been shown to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2), a critical target in cancer therapy due to its role in angiogenesis . The inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through upregulation of pro-apoptotic markers such as caspase-3 and BAX, while downregulating anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

In addition to its anticancer properties, quinoxaline derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity: Quinoxaline derivatives have shown promising results against various microbial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Antiviral Activity: Certain quinoxaline derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of ethoxy groups and variations in the quinoxaline core contribute to its potency. Studies indicate that substitutions at specific positions on the quinoxaline ring enhance both cytotoxicity and selectivity towards cancer cells .

Data Summary

Biological ActivityObservationsIC50 Values (µM)
Anticancer (HepG2)Significant cytotoxicity2.1 - 9.8
Anticancer (MCF-7)Comparable to sorafenib3.4 - 2.2
VEGFR-2 InhibitionStrong inhibitory effect2.9 - 5.4
AntimicrobialEffective against various microbial strainsNot specified
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a study evaluating various quinoxaline derivatives, this compound was found to induce apoptosis in HepG2 cells significantly more than control groups. The study utilized flow cytometry for cell cycle analysis and Western blotting for apoptosis-related protein expression analysis .

Case Study 2: VEGFR-2 Inhibition
Another research focused on the compound's ability to inhibit VEGFR-2 activity in vitro. Results indicated that treatment with this compound led to a marked decrease in endothelial cell proliferation and migration, critical processes in tumor angiogenesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Quinoxaline derivatives, including (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one, have been studied for their antimicrobial properties. Research indicates that modifications to the quinoxaline structure can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have shown significant inhibition against pathogens like Mycobacterium smegmatis and Candida albicans .

Antihypoxic Effects
Studies have indicated that quinoxaline derivatives may exhibit antihypoxic effects, which are beneficial in treating conditions related to oxygen deprivation. A related compound demonstrated significant efficacy in vivo, suggesting potential therapeutic applications in hypoxia-related disorders .

Cancer Research
Quinoxaline derivatives are being investigated for their anticancer properties. The structural modifications, such as the introduction of ethoxy groups, may influence the bioactivity and selectivity of these compounds against cancer cells. Preliminary findings suggest that certain quinoxaline derivatives can induce apoptosis in cancer cell lines .

Organic Synthesis

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including visible-light-induced reactions which provide an environmentally friendly approach to synthesizing complex organic molecules . The compound's ability to undergo further reactions makes it a versatile intermediate in organic synthesis.

Photochemical Reactions
Recent studies have highlighted the use of photochemical methods to functionalize quinoxaline derivatives. These methods allow for the selective introduction of substituents under mild conditions, enhancing the compound's utility in synthetic chemistry .

Materials Science

Fluorescent Properties
Quinoxaline derivatives have been explored for their fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of ethoxy groups can enhance the photophysical properties of these compounds, potentially leading to improved performance in electronic applications .

Data Tables

Application Area Key Findings
Antimicrobial ActivitySignificant inhibition against Mycobacterium smegmatis and Candida albicans observed .
Antihypoxic EffectsRelated compounds show efficacy in treating hypoxia-related disorders .
Cancer ResearchInduction of apoptosis in cancer cell lines noted with structural modifications .
Organic SynthesisEnvironmentally friendly synthesis via photochemical methods reported .
Materials ScienceEnhanced fluorescent properties for applications in OLEDs identified .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various quinoxaline derivatives against common pathogens. The results indicated that certain structural modifications significantly enhanced activity, suggesting a pathway for developing new antimicrobial agents .
  • Synthesis and Characterization : A research project focused on synthesizing this compound using a novel photochemical method. The study detailed the reaction conditions and characterized the product using NMR and mass spectrometry, confirming its structure and purity .
  • Fluorescent Properties Investigation : An investigation into the photophysical properties of quinoxaline derivatives revealed that the ethoxy substitution improved fluorescence quantum yields, making them promising candidates for optoelectronic applications .

Analyse Chemischer Reaktionen

Core Synthetic Pathway

The quinoxalin-2(1H)-one scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-keto esters or pyruvate derivatives . For example:

  • Quinoxalinone formation :

    • Reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one .

    • Subsequent N-methylation at position 1 can be achieved using methyl iodide or dimethyl sulfate under basic conditions .

  • Styryl group introduction :

    • A Knoevenagel or Wittig reaction introduces the (E)-4-ethoxystyryl group at position 3. For instance, condensation of 3-formyl-1-methylquinoxalin-2(1H)-one with 4-ethoxybenzyltriphenylphosphonium ylide under basic conditions would yield the target compound .

Quinoxalinone Core

  • Nucleophilic substitution :
    The lactam carbonyl at position 2 can undergo thiolation when treated with P₂S₅ in pyridine, forming 3-methylquinoxaline-2-thiol derivatives .

    Quinoxalin-2-one+P2S5pyridineQuinoxaline-2-thiol+by-products\text{Quinoxalin-2-one} + \text{P}_2\text{S}_5 \xrightarrow{\text{pyridine}} \text{Quinoxaline-2-thiol} + \text{by-products}
  • Alkylation/acylation :
    The potassium salt of the quinoxalinone (generated via KOH/EtOH) reacts with alkyl halides or acyl chlorides in dry DMF to form C- or N-substituted derivatives .

Styryl Moiety

  • Hydrogenation :
    The E-configured styryl double bond can be selectively hydrogenated using H₂/Pd-C in ethanol to yield 3-(4-ethoxybenzyl)-1-methylquinoxalin-2(1H)-one .

  • Electrophilic aromatic substitution (EAS) :
    The 4-ethoxyphenyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the ethoxy group, enabling nitration or sulfonation .

Ethoxy Substituent

  • Demethylation :
    Treatment with BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl, forming (E)-3-(4-hydroxystyryl)-1-methylquinoxalin-2(1H)-one .

Spectroscopic Characterization

Key spectral data for analogous compounds are summarized below:

Feature IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinoxalinone C=O1680–1700162–165 (C=O)
Styryl C=C1590–16106.5–7.5 (2 d, J = 16 Hz, CH=CH)115–125 (CH=CH)
N-CH₃2850–2950 (C-H)3.3–3.5 (s, 3H)28–30 (N-CH₃)
OCH₂CH₃1250 (C-O)1.35 (t, J = 7 Hz, CH₃), 4.0 (q, J = 7 Hz, OCH₂)15 (CH₃), 63–65 (OCH₂)

Reaction with Amines

  • Schiff base formation :
    The aldehyde intermediate (prior to styryl group introduction) reacts with aromatic amines in ethanol to form imine derivatives (e.g., 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines) .

Oxidation Reactions

  • Styryl bond oxidation :
    Ozonolysis of the styryl group in CH₂Cl₂/MeOH yields 4-ethoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one-3-carboxylic acid .

Thermodynamic and Kinetic Considerations

  • Nucleophilic addition :
    DFT studies on similar quinoxalines show that substituents at position 3 (e.g., methyl or styryl) influence energy barriers for nucleophilic attack. For example, electron-donating groups reduce activation energy at position 6 .

Stability and Degradation

  • Photodegradation :
    Extended UV exposure causes cleavage of the styryl double bond, forming 1-methylquinoxalin-2(1H)-one and 4-ethoxybenzaldehyde as degradation products .

Eigenschaften

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIMBPDBREXDE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.